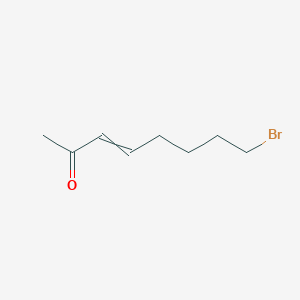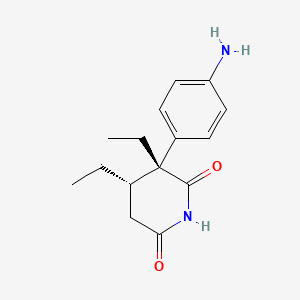
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- is a chemical compound that belongs to the class of piperidinediones. This compound features a piperidine ring, a six-membered heterocycle containing nitrogen, with the addition of amino and dione functional groups. It is of significant interest in pharmaceutical and biological research due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- involves several steps. One common method includes the cyclization of unsaturated amines, which involves intramolecular cyclization to form the piperidine ring. This method is notable for its efficiency and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of conditions like Cushing’s syndrome.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- involves the inhibition of specific enzymes and receptors. For example, it inhibits the enzymatic conversion of cholesterol to ∆5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. This inhibition is mediated through the binding of the compound to cytochrome P-450 complexes .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Aminophenyl)-2,6-piperidinedione: This compound has a similar structure but lacks the diethyl groups.
2,6-Piperidinedione, 3-(4-aminophenyl)-3-cyclohexyl-, (3R)-: This compound has a cyclohexyl group instead of the diethyl groups.
Uniqueness
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups enhances its lipophilicity and may affect its binding affinity to target enzymes and receptors .
Propiedades
Número CAS |
110977-65-6 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
(3R,4S)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15+/m0/s1 |
Clave InChI |
AFTKZTHQONPZCK-ZUZCIYMTSA-N |
SMILES isomérico |
CC[C@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
SMILES canónico |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


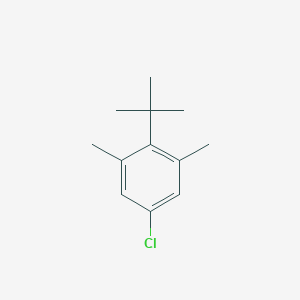
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
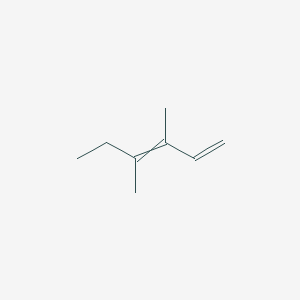

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)

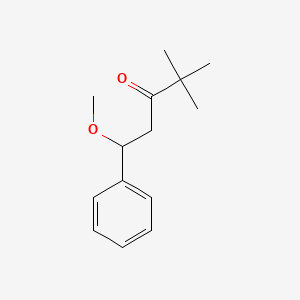
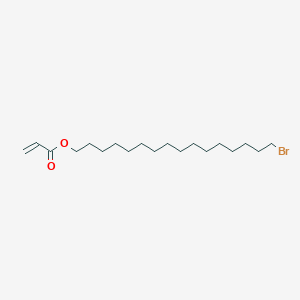
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
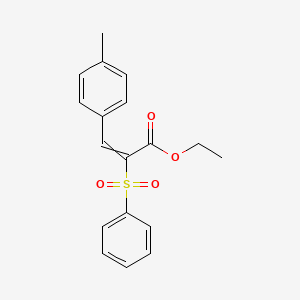
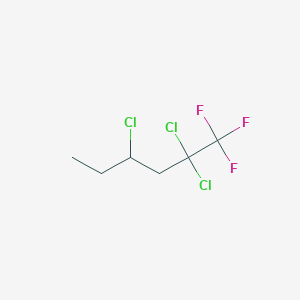
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
